![molecular formula C12H11BrN2 B1442993 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole CAS No. 1242441-13-9](/img/structure/B1442993.png)
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole
Overview
Description
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole, also known as 5-BCPI, is a synthetic organic compound derived from the cyclopropyl group of imidazoles. It is a brominated derivative of the imidazole ring, and is used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Applications in Cancer Research
A series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives, including those similar to 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole, were synthesized to evaluate their anticancer activity. The synthesis involved the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with phenacyl bromide, leading to the formation of 5-bromo derivatives. These compounds were tested for their antitumor activity, and one derivative, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, exhibited significant selectivity toward leukemic cancer cell lines (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Advances in Arylated Imidazoles Synthesis
Innovative methods for the synthesis of functionalized imidazole derivatives, particularly arylated imidazoles, have been developed. These methods allow for the regioselective and sequential arylation of all three C-H bonds of the imidazole core. Such advancements facilitate the production of complex aryl imidazoles, which are valuable in pharmaceuticals, ligands for transition metal catalysts, and other functional materials. The SEM-switch technique, enabling the preparation of 4-arylimidazoles, highlights the flexibility in synthesizing diverse imidazole structures (Joo, Touré, & Sames, 2010).
Multifunctional Mononuclear Complexes
Research on bisthienylethenes containing N,O-donor binding sites led to the synthesis of multifunctional mononuclear complexes with Co(II) ions. These complexes exhibited interesting properties such as slow magnetic relaxation and photochromic behavior. The structural and functional diversity achieved in these complexes underscores the potential of 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole derivatives in developing multifunctional materials (Cao, Wei, Li, & Gu, 2015).
Synthesis and Reaction Mechanism Insights
Studies focused on the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole provided insights into the reaction mechanisms and optimization of synthesis conditions. These findings contribute to the understanding of how substituents and reaction conditions affect the formation and yield of imidazole derivatives, offering a foundation for further explorations in the synthesis of related compounds (Hu, 2009).
properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-10-5-3-8(4-6-10)11-7-14-12(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECLKVXODNUVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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